Ido-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

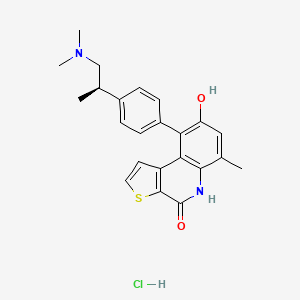

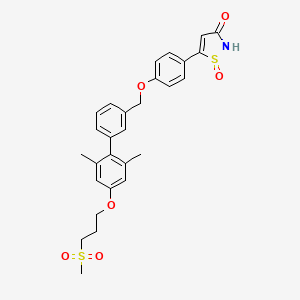

Ido-IN-4 is an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO-1), an enzyme that plays a crucial role in the metabolism of the essential amino acid tryptophan . It has a molecular weight of 437.57 .

Synthesis Analysis

The synthesis of Ido-IN-4 involves complex biochemical processes. For instance, one study showed that co-expression of certain genes with ido improved Ile synthesis but decreased 4-HIL production, partially due to the inadequate activity of IDO .Molecular Structure Analysis

The molecular structure of Ido-IN-4 is consistent with its H-NMR . Its chemical formula is C26H35N3O3 .Chemical Reactions Analysis

The Iodoform reaction can be used to identify the presence of a CH3CH(OH) group in alcohols . This reaction is relevant to the study of Ido-IN-4 as it helps in understanding its chemical behavior.Physical And Chemical Properties Analysis

Ido-IN-4 has a solubility of ≥ 90 mg/mL in DMSO . It has a molecular weight of 437.57 and a density of 1.201±0.06 g/cm3 .Scientific Research Applications

IDO as a Therapeutic Target in Cancer and Immune Suppression : IDO inhibitors, such as Ido-IN-4, are being investigated for their potential in treating cancer and other diseases characterized by pathological immune suppression. Kumar et al. (2008) conducted a study on phenylimidazole-derived inhibitors of IDO, demonstrating the potential of these inhibitors in treating cancer and chronic viral infections through interactions with the active site of IDO (Kumar et al., 2008).

IDO Pathways in Cancer Progression : Prendergast et al. (2014) identified IDO as a central driver of malignant development and progression. They found that IDO supports pathogenic inflammatory processes that lead to immune tolerance to tumor antigens. The study also highlighted the potential of small-molecule inhibitors of IDO in cancer therapy (Prendergast et al., 2014).

Rational Design of IDO Inhibitors : Röhrig et al. (2010) used an evolutionary docking algorithm to design new inhibitors of IDO, leading to several new low-molecular-weight inhibitor scaffolds with nanomolar potency in enzymatic assays. This research underscores the importance of IDO inhibitors in cancer therapy (Röhrig et al., 2010).

IDO and T Cell Suppression in Cancer : Mellor and Munn (2004) discussed the role of IDO in suppressing T-cell responses and promoting tolerance, particularly in the context of cancer, chronic infections, and autoimmune diseases. This further emphasizes the potential of IDO inhibitors in modulating the immune response (Mellor & Munn, 2004).

IDO as a Target for Naphthoquinone-Based Inhibitors : Kumar et al. (2008) identified naphthoquinone-based IDO inhibitors as a new class of compounds with potential for treating diseases characterized by pathological immune suppression. This research contributes to the development of more potent IDO inhibitors with clinical translational potential (Kumar et al., 2008).

Mechanism of Action

Future Directions

The IDO pathway, which Ido-IN-4 targets, is emerging as an important modality for the treatment of cancer . Despite the uncertainty surrounding IDO1 inhibition, ample preclinical evidence supports continued development of Trp–Kyn–AhR pathway inhibitors to augment immune-checkpoint and other cancer therapies .

properties

IUPAC Name |

(1R,2S)-2-[4-[bis(2-methylpropyl)amino]-3-[(4-methylphenyl)carbamoylamino]phenyl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O3/c1-16(2)14-29(15-17(3)4)24-11-8-19(21-13-22(21)25(30)31)12-23(24)28-26(32)27-20-9-6-18(5)7-10-20/h6-12,16-17,21-22H,13-15H2,1-5H3,(H,30,31)(H2,27,28,32)/t21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYCPKLOYXSKAB-FGZHOGPDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C3CC3C(=O)O)N(CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)[C@H]3C[C@H]3C(=O)O)N(CC(C)C)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ido-IN-4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)

![(R)-9-(4-(1-aminopropan-2-yl)phenyl)-8-hydroxy-6-methylthieno[2,3-c]quinolin-4(5H)-one](/img/structure/B560097.png)